molecular formula C8H9NO3 B2369831 1-Ethyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 1404064-02-3

1-Ethyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Cat. No.: B2369831
CAS No.: 1404064-02-3
M. Wt: 167.164
InChI Key: GWCRVVADHPQNNB-UHFFFAOYSA-N
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Description

1-Ethyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound belongs to the class of dihydropyridines, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 1-Ethyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be achieved through several methods. One notable method involves the microbial hydroxylation of pyridine-2-carboxylic acid using Alcaligenes faecalis (DSM 6269). This process induces regiospecific hydroxylation, converting pyridine-2-carboxylic acid to 6-oxo-1,6-dihydropyridine-2-carboxylic acid . Industrial production methods often involve bulk custom synthesis and procurement, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

1-Ethyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, altering its properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Ethyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s biological activities make it a valuable tool in studying cellular processes and pathways.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-Ethyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

1-Ethyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Properties

IUPAC Name

1-ethyl-6-oxopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-9-6(8(11)12)4-3-5-7(9)10/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCRVVADHPQNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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